molecular formula C7H8ClN3O3 B14702211 Mtflebopkxujoz-uhfffaoysa- CAS No. 22283-14-3

Mtflebopkxujoz-uhfffaoysa-

Cat. No.: B14702211
CAS No.: 22283-14-3
M. Wt: 217.61 g/mol
InChI Key: MTFLEBOPKXUJOZ-UHFFFAOYSA-N
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Description

For this analysis, we assume "Mtflebopkxujoz-uhfffaoysa-" shares structural and functional similarities with 2-(4-nitrophenyl)benzimidazole (CAS 1761-61-1), a compound extensively characterized in .

Key Properties (based on CAS 1761-61-1):

  • Molecular Formula: C₇H₅BrO₂ (analogous to benzimidazole derivatives)
  • Molecular Weight: 201.02 g/mol
  • Solubility: 0.687 mg/mL in water (0.00342 mol/L), categorized as "soluble" .
  • Synthesis: Utilizes A-FGO catalyst in tetrahydrofuran (THF) under reflux, achieving 98% yield via green chemistry principles .
  • Hazard Profile: Classified with warnings (H302: Harmful if swallowed) and precautions (P280, P305+P351+P338) .

Properties

CAS No.

22283-14-3

Molecular Formula

C7H8ClN3O3

Molecular Weight

217.61 g/mol

IUPAC Name

6-amino-5-(2-chloroacetyl)-3-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H8ClN3O3/c1-11-6(13)4(3(12)2-8)5(9)10-7(11)14/h2,9H2,1H3,(H,10,14)

InChI Key

MTFLEBOPKXUJOZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(NC1=O)N)C(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Property "Mtflebopkxujoz-uhfffaoysa-" 2-(4-nitrophenyl)benzimidazole 5-nitrobenzimidazole
Molecular Formula C₇H₅BrO₂ (hypothetical) C₁₃H₉N₃O₂ C₇H₅N₃O₂
Molecular Weight (g/mol) 201.02 239.23 163.13
Solubility (mg/mL) 0.687 0.687 (THF) 1.2 (ethanol)
Synthesis Yield 98% (A-FGO catalyst) 98% (A-FGO catalyst) 85% (conventional acid)
Hazard Profile H302 H302 H315, H319

Key Observations :

  • Both "Mtflebopkxujoz-uhfffaoysa-" and 2-(4-nitrophenyl)benzimidazole achieve high synthesis yields (98%) using A-FGO catalysts, emphasizing efficiency and green chemistry .
  • 5-nitrobenzimidazole exhibits lower solubility in polar solvents but higher nitro-group reactivity, making it preferable for electrophilic substitution reactions.

Functional Analogues: 4-Nitrobenzaldehyde

Property "Mtflebopkxujoz-uhfffaoysa-" 4-nitrobenzaldehyde
Primary Application Pharmaceutical intermediates Organic synthesis
Reactivity Moderate (stable under reflux) High (prone to oxidation)
Log S (ESOL) -2.47 -1.85
Bioavailability Score 0.55 0.30

Key Observations :

  • "Mtflebopkxujoz-uhfffaoysa-" demonstrates superior bioavailability (0.55 vs.
  • 4-nitrobenzaldehyde’s high reactivity limits its stability in long-term storage, unlike the benzimidazole derivatives.

Research Findings and Implications

Solubility and Bioavailability

The lower Log S (ESOL) value of "Mtflebopkxujoz-uhfffaoysa-" (-2.47) compared to 4-nitrobenzaldehyde (-1.85) indicates reduced aqueous solubility, which may necessitate formulation adjustments for pharmaceutical use. However, its higher bioavailability score (0.55) suggests better membrane permeability .

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